molecular formula C21H23NO2 B246337 4-benzoyl-N-(2-cyclopentylethyl)benzamide

4-benzoyl-N-(2-cyclopentylethyl)benzamide

Cat. No. B246337
M. Wt: 321.4 g/mol
InChI Key: ZBJQAQGIZVACMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-(2-cyclopentylethyl)benzamide, also known as BPCCB, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

4-benzoyl-N-(2-cyclopentylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been explored is in the field of cancer treatment. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves its ability to interact with various cellular pathways. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, 4-benzoyl-N-(2-cyclopentylethyl)benzamide can alter gene expression patterns, leading to changes in cellular behavior. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-benzoyl-N-(2-cyclopentylethyl)benzamide has a variety of biochemical and physiological effects. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 4-benzoyl-N-(2-cyclopentylethyl)benzamide has also been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-benzoyl-N-(2-cyclopentylethyl)benzamide. One area of research that could be explored is the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, further research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of other inflammatory diseases beyond rheumatoid arthritis.

Synthesis Methods

The synthesis method of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and N-(2-cyclopentylethyl)benzamide in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-N-(2-cyclopentylethyl)benzamide as a white crystalline solid.

properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

4-benzoyl-N-(2-cyclopentylethyl)benzamide

InChI

InChI=1S/C21H23NO2/c23-20(17-8-2-1-3-9-17)18-10-12-19(13-11-18)21(24)22-15-14-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,22,24)

InChI Key

ZBJQAQGIZVACMO-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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